Kras G12D(8-16)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kirsten rat sarcoma viral oncogene homolog (KRAS) is a gene that encodes a protein involved in regulating cell division. The KRAS G12D mutation is a specific alteration where glycine at position 12 is replaced by aspartic acid. This mutation is prevalent in various cancers, including pancreatic, colorectal, and lung cancers . The KRAS G12D(8-16) peptide is a segment of the KRAS protein that includes this mutation and is often studied for its role in oncogenesis and potential as a therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of KRAS G12D(8-16) involves solid-phase peptide synthesis (SPPS), a method commonly used for synthesizing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of KRAS G12D(8-16) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D(8-16) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

Coupling Reagents: DIC, HOBt

Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin

Purification: HPLC using acetonitrile and water with trifluoroacetic acid as the mobile phase

Major Products

The major product of these reactions is the KRAS G12D(8-16) peptide itself. During degradation, smaller peptide fragments and individual amino acids are formed .

Scientific Research Applications

KRAS G12D(8-16) is extensively studied in cancer research due to its role in oncogenesis. It serves as a model for understanding the molecular mechanisms of KRAS-driven cancers and for developing targeted therapies . Researchers use this peptide to:

Investigate Signal Transduction: Study how the KRAS G12D mutation affects downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.

Develop Inhibitors: Screen and design small molecule inhibitors that specifically target the KRAS G12D mutation.

Vaccine Development: Explore the potential of KRAS G12D(8-16) as an antigen in cancer vaccines to elicit an immune response against KRAS-mutant tumors.

Mechanism of Action

KRAS G12D(8-16) exerts its effects by altering the normal function of the KRAS protein. The G12D mutation impairs the protein’s ability to hydrolyze guanosine triphosphate (GTP), leading to continuous activation of KRAS and persistent signaling through the MAPK and PI3K pathways . This results in uncontrolled cell proliferation and survival, contributing to tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KRAS G12D is unique due to its high prevalence in pancreatic and colorectal cancers and its distinct biochemical properties that make it challenging to target with small molecules . The development of specific inhibitors for KRAS G12D remains a significant focus in cancer research .

Properties

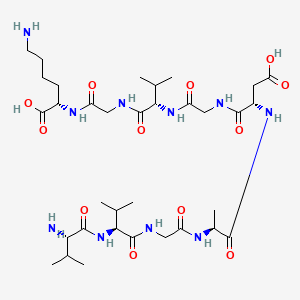

Molecular Formula |

C34H60N10O12 |

|---|---|

Molecular Weight |

800.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C34H60N10O12/c1-16(2)26(36)31(52)44-28(18(5)6)33(54)38-13-22(45)40-19(7)29(50)42-21(12-25(48)49)30(51)37-15-24(47)43-27(17(3)4)32(53)39-14-23(46)41-20(34(55)56)10-8-9-11-35/h16-21,26-28H,8-15,35-36H2,1-7H3,(H,37,51)(H,38,54)(H,39,53)(H,40,45)(H,41,46)(H,42,50)(H,43,47)(H,44,52)(H,48,49)(H,55,56)/t19-,20-,21-,26-,27-,28-/m0/s1 |

InChI Key |

KYXPKTKDZBTZIR-YPUHKWPASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.